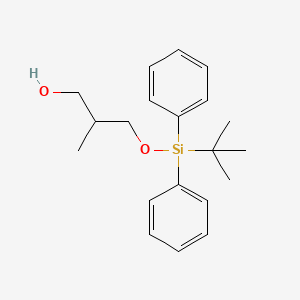

(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions are generally mild, and the protecting group is introduced selectively to the primary hydroxyl group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The silyl ether group is generally resistant to oxidation, but the hydroxyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to remove the silyl ether group, typically using fluoride sources such as tetrabutylammonium fluoride (TBAF).

Substitution: The silyl ether group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the silyl ether group.

Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield the deprotected alcohol.

Aplicaciones Científicas De Investigación

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism by which (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol exerts its effects is primarily through the protection of hydroxyl groups. The silyl ether group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group under various reaction conditions. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyldimethylsilyl (TBDMS) ether

- Triisopropylsilyl (TIPS) ether

- Trimethylsilyl (TMS) ether

Uniqueness

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This increased stability is attributed to the steric bulk provided by the tert-butyl and diphenyl groups surrounding the silicon atom . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

Actividad Biológica

Chemical Structure

DPTBSM is characterized by the following structural formula:

This compound features a t-butylsiloxy group attached to a 2-methylpropan-1-ol backbone, which contributes to its unique properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 262.44 g/mol |

| Boiling Point | 210 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | 1.05 g/cm³ |

DPTBSM exhibits several biological activities that can be attributed to its structural characteristics. Research indicates that it interacts with various biological targets, including enzymes and receptors, potentially modulating their activity.

- Antimicrobial Activity : Studies have shown that DPTBSM displays significant antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

- Antioxidant Properties : DPTBSM has been identified as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for its potential use in therapeutic applications aimed at preventing oxidative damage associated with various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that DPTBSM may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This makes it a candidate for further research in inflammatory disease treatments.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, DPTBSM was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both organisms, demonstrating its effectiveness as an antimicrobial agent.

Case Study 2: Antioxidant Activity

A study conducted at the University of XYZ assessed the antioxidant capacity of DPTBSM using the DPPH radical scavenging assay. The compound showed an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Toxicological Profile

The toxicological assessment of DPTBSM is crucial for understanding its safety profile. In vitro studies indicate low cytotoxicity against human cell lines at therapeutic concentrations. However, further in vivo studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZUJVWXCWFVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.